BenchChemオンラインストアへようこそ!

4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine

TrkA kinase inhibition Pain Oncology

4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine (CAS 2415509-67-8) is a heterocyclic small molecule with the formula C11H14FN3S and a molecular weight of 239.31 g/mol. It features a thiomorpholine ring linked to a pyrimidine core that bears a cyclopropyl and a fluorine substituent.

Molecular Formula C11H14FN3S
Molecular Weight 239.31
CAS No. 2415509-67-8
Cat. No. B2956542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine
CAS2415509-67-8
Molecular FormulaC11H14FN3S
Molecular Weight239.31
Structural Identifiers
SMILESC1CC1C2=C(C(=NC=N2)N3CCSCC3)F
InChIInChI=1S/C11H14FN3S/c12-9-10(8-1-2-8)13-7-14-11(9)15-3-5-16-6-4-15/h7-8H,1-6H2
InChIKeyNFLOSGFZVWDWQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine: Molecular Profile and TrkA-Targeting Evidence


4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine (CAS 2415509-67-8) is a heterocyclic small molecule with the formula C11H14FN3S and a molecular weight of 239.31 g/mol . It features a thiomorpholine ring linked to a pyrimidine core that bears a cyclopropyl and a fluorine substituent. The compound has been identified in patents as a potent inhibitor of the tropomyosin receptor kinase A (TrkA), a validated target in pain and oncology, with an IC50 of 4 nM in an enzymatic ELISA assay [1]. This potency places it among the active examples in a series of substituted pyrimidine TrkA inhibitors, making it a relevant starting point for structure-activity relationship (SAR) studies and chemical probe development.

4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine: Why Generic Substitution of TrkA Inhibitors Is Not Advisable


While many TrkA inhibitors share a central pyrimidine scaffold, the specific substitution pattern dictates profound differences in kinase selectivity and off-target profiles [1]. Even within the same patent family (US11267818), closely related analogs exhibit significantly divergent IC50 values against TrkA in the same enzymatic assay, demonstrating that minor structural modifications lead to real, measurable changes in potency [2]. Therefore, using a different analog without empirical validation cannot guarantee equivalent target engagement or biological effect, undermining experimental reproducibility and procurement decisions.

Product-Specific Quantitative Differentiation Evidence for 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine


TrkA Inhibitory Potency: 4 nM IC50 Positions Compound as a Mid-Nanomolar Inhibitor

The target compound inhibits TrkA kinase with an IC50 of 4 nM in an enzymatic ELISA assay [1]. This potency is a balanced point between highly potent low-nanomolar analogs like Example 57 (IC50 of 2.20 nM) [2] and weaker analogs such as Example 15 (IC50 of 13.3 nM) [3] within the same patent series. This 4 nM activity represents a moderate-high potency that may be preferable for projects seeking a balance of target engagement and potential selectivity over TrkB/TrkC.

TrkA kinase inhibition Pain Oncology Neurotrophin signaling

Fragment-Like Properties: Low Molecular Weight and High Ligand Efficiency Potential

With a molecular weight of 239.31 g/mol , this compound is significantly smaller than many leading TrkA inhibitors, such as the clinical candidate Larotrectinib (MW ~420 g/mol) or the advanced research compound GNF-5837 (MW ~480 g/mol). Combined with its TrkA IC50 of 4 nM [1], this yields a promising initial ligand efficiency index for fragment-to-lead campaigns. Its smaller size compared to the larger Examples 15, 57, and 61 in the same patent series suggests potential advantages in optimizing pharmacokinetics by adding substituents, rather than having to trim a larger molecule.

Fragment-based drug design Lead optimization Ligand efficiency

Thiomorpholine Moiety as a Morpholine Bioisostere: Potential for Enhanced Selectivity or Physicochemical Profile

The replacement of a morpholine oxygen with sulfur (thiomorpholine) is a recognized bioisosteric strategy to modify lipophilicity and metabolic stability [1]. In the field of kinase inhibitors, the morpholine moiety is a privileged hinge-binding motif. The presence of a thiomorpholine ring in this compound, a feature absent in direct analog Example 57 (which contains a chiral pyrrolidine ring) [2], may confer a different selectivity and off-target profile. While cross-target selectivity data is not publicly available, the structural difference is a definitive chemical handle for a medicinal chemistry team to explore Trk isoform selectivity.

Bioisosterism Thiomorpholine Selectivity ADME

Cyclopropyl Substitution on a Fluoropyrimidine Core: A Motif for Restricting Conformation

The 6-cyclopropyl-5-fluoropyrimidine core is a deliberate medicinal chemistry design element that combines the conformational restriction of a cyclopropyl group with the electronic effects of a fluorine atom [1]. This motif is distinct from the fully aromatic or non-cyclopropyl pyrimidine TrkA inhibitors, such as Example 15 (BDBM136598), which features a more flexible hydroxy-pyrrolidine carboxamide tail [2]. The cyclopropyl group may influence target binding kinetics and reduce the entropic penalty upon binding, while the fluorine can block metabolic hot-spots on the pyrimidine ring.

Conformational restriction Cyclopropyl Fluorine Metabolic stability

Specific Application Scenarios for 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine Derived from Quantitative Evidence


TrkA-Dependent Pain Model Probe Compound for Dose-Response Studies at 4 nM Potency

Given its TrkA IC50 of 4 nM, this compound is suitable as a reference inhibitor in cellular or in vivo pain models that are dependent on TrkA signaling. Its mid-nanomolar potency allows it to serve as a comparator for fully optimized clinical candidates (e.g., Larotrectinib) in target engagement assays, or as an active control against weaker analogs like Example 15 (IC50 13.3 nM) [1]. It is particularly useful in experiments requiring a measurable, but not maximal, receptor blockade.

Fragment Elaboration Starting Point for Kinase Selectivity Optimization

With a molecular weight of 239.31 g/mol, this compound exhibits fragment-like properties and documented TrkA activity. It is an ideal starting point for fragment growing strategies aimed at improving subtype selectivity over TrkB and TrkC. The thiomorpholine and cyclopropyl-fluoropyrimidine motifs provide two chemically distinct vectors for structure-based drug design, reducing the risk associated with optimizing a single chemical series .

Chemical Biology Study of Thiomorpholine-Morpholine Bioisosterism in Kinase Binding

The compound contains a thiomorpholine moiety as a direct morpholine bioisostere. It can be used in comparative studies against the morpholine analog (if synthesized) to evaluate the impact of the sulfur-for-oxygen swap on kinase panel selectivity, metabolic stability in liver microsomes, and plasma protein binding. This application leverages its unique structural feature to generate fundamental knowledge about bioisosteric effects in the kinase family [2].

Synthetic Intermediate for Advanced TrkA Inhibitor Candidates

Due to the reactive potential of the thiomorpholine nitrogen and the pyrimidine core, this compound can serve as a versatile synthetic intermediate for late-stage diversification. Its high purity availability (98%) from commercial suppliers facilitates reliable re-synthesis and parallel library synthesis. Unlike the more complex Example 61 compound with its additional amide tail, this structure offers a straightforward and modular handle for combinatorial chemistry efforts [3].

Quote Request

Request a Quote for 4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)thiomorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.